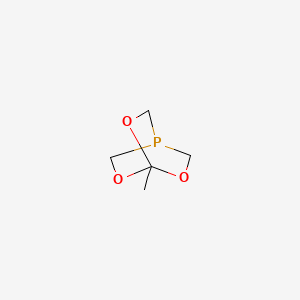![molecular formula C29H49Cl2NO2 B14700297 Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate CAS No. 21447-82-5](/img/structure/B14700297.png)
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate is a chemical compound with the molecular formula C29H49Cl2NO2 and a molecular weight of 514.61 g/mol . This compound is known for its unique structure, which includes a heptadecyl ester group and a bis(2-chloroethyl)amino group attached to a methylbenzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate typically involves the esterification of 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials
作用機序
The mechanism of action of Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
- 3-[Bis(2-chloroethyl)amino]-p-toluic acid heptadecyl ester
- Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate
Uniqueness
This compound stands out due to its unique combination of a long heptadecyl chain and a bis(2-chloroethyl)amino group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry .
特性
CAS番号 |
21447-82-5 |
|---|---|
分子式 |
C29H49Cl2NO2 |
分子量 |
514.6 g/mol |
IUPAC名 |
heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C29H49Cl2NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-29(33)27-19-18-26(2)28(25-27)32(22-20-30)23-21-31/h18-19,25H,3-17,20-24H2,1-2H3 |
InChIキー |
XVQDYVLXIXMLOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

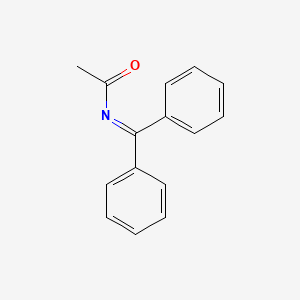
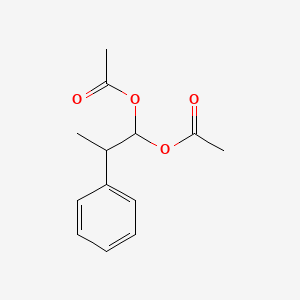
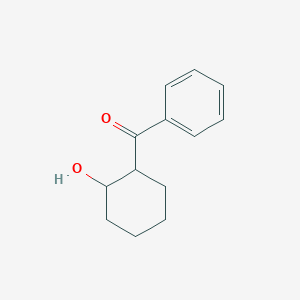
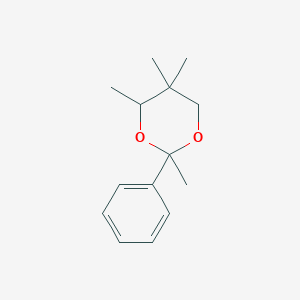
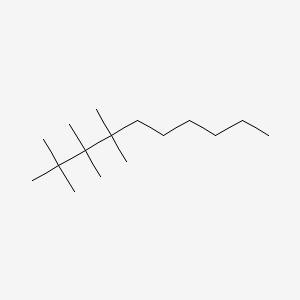

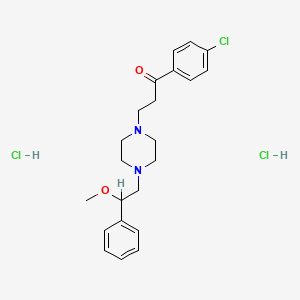


![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

